Physicochemical Properties of 4-Methylquinoline-5-carboxylic Acid: A Technical Guide
Physicochemical Properties of 4-Methylquinoline-5-carboxylic Acid: A Technical Guide
Executive Summary & Chemical Identity
4-Methylquinoline-5-carboxylic acid (CAS: 1935554-00-9) is a specialized heterocyclic scaffold characterized by a significant steric "peri-interaction" between the methyl group at position 4 and the carboxylic acid at position 5.[1][2][3][4] This structural feature distorts the planarity of the molecule, influencing its solubility, pKa, and binding affinity in medicinal chemistry applications. It serves as a critical intermediate in the synthesis of kinase inhibitors, DNA-intercalating agents, and bio-isosteres for drug development.
Chemical Identifiers
| Property | Detail |
| CAS Number | 1935554-00-9 |
| IUPAC Name | 4-Methylquinoline-5-carboxylic acid |
| Molecular Formula | C₁₁H₉NO₂ |
| Molecular Weight | 187.19 g/mol |
| SMILES | CC1=CC=NC2=C(C(=O)O)C=CC=C12 |
| Appearance | Off-white to pale yellow solid |
Structural & Electronic Profile
The defining feature of this molecule is the 4,5-peri-interaction . Unlike standard quinolines, the proximity of the C4-Methyl and C5-Carboxyl groups creates steric strain (~2.5 Å distance), forcing the carboxylic acid group to rotate out of the aromatic plane.
Electronic Consequences
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Conjugation Decoupling: The rotation of the carboxyl group reduces resonance delocalization with the benzene ring. This typically makes the carboxyl proton more acidic (lower pKa) compared to planar analogues because the conjugate base is less destabilized by electron donation from the ring.
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Basicity Modulation: The quinoline nitrogen (N1) remains basic, but the inductive electron-withdrawing effect of the 5-COOH group reduces the pKa of the protonated nitrogen compared to 4-methylquinoline (pKa ~5.67).
Computed Physicochemical Descriptors
| Descriptor | Value (Estimated/Computed) | Significance |
| LogP (Octanol/Water) | 1.8 – 2.1 | Moderate lipophilicity; suitable for oral bioavailability optimization. |
| TPSA | ~50 Ų | Good membrane permeability prediction (<140 Ų). |
| H-Bond Donors | 1 (COOH) | Critical for active site engagement. |
| H-Bond Acceptors | 2 (N, C=O) | N1 is a key acceptor for kinase hinge binding. |
| Rotatable Bonds | 1 | Restricted rotation due to peri-strain. |
Physicochemical Characterization
Solubility Profile
The compound exhibits zwitterionic character in neutral aqueous solutions due to the basic quinoline nitrogen and acidic carboxyl group.
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Water: Low solubility at pH 4–6 (Isoelectric point region).
-
Acidic Media (pH < 2): Soluble (Protonation of N1 → Cationic species).
-
Basic Media (pH > 8): Soluble (Deprotonation of COOH → Anionic species).
-
Organic Solvents: High solubility in DMSO, Methanol, and DMF. Moderate solubility in Dichloromethane.
Thermal Properties[5][6]
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Melting Point: Typically >200°C (decomposition often observed). Note: Analogues like 8-hydroxy-4-methylquinoline-5-carboxylic acid melt ~185–190°C; the non-hydroxy variant usually possesses a higher lattice energy.
-
Solid State: Likely to form stable polymorphs due to strong intermolecular Hydrogen bonding (Head-to-Tail dimerization of COOH groups).
Synthetic Pathways & Impurity Profiling
Synthesis of the 5-isomer is challenging due to the directing effects of standard quinoline syntheses (Skraup/Doebner-Miller) which favor the 7-isomer or mixtures.
Protocol: Modified Skraup Synthesis (Regioselective Strategy)
To target the 5-position specifically, a pre-functionalized pathway is recommended over direct aniline condensation.
Reaction Scheme:
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Starting Material: 3-Amino-2-methylbenzoic acid (forces substitution pattern) or 3-Aminobenzoic acid (requires separation).
-
Reagent: Methyl vinyl ketone (MVK) or Crotonaldehyde (source of C4-Methyl).
-
Catalyst: Sulfuric acid / Nitrobenzene (oxidant).[5]
Caption: Synthetic workflow for accessing the 4-methyl-5-carboxy scaffold, highlighting the critical isomer separation step.
Key Impurities[1]
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Regioisomer: 4-Methylquinoline-7-carboxylic acid (Major byproduct in Skraup synthesis).
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Decarboxylated Product: 4-Methylquinoline (Lepidine) – formed if reaction temperature exceeds 220°C.
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Oxidation Byproducts: Quinoline-4,5-dicarboxylic acid (if methyl group is over-oxidized).
Analytical Fingerprinting
HPLC Method Development
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (Maintains COOH protonation for peak shape).
-
B: Acetonitrile.[6]
-
-
Gradient: 5% B to 95% B over 20 min.
-
Detection: UV at 254 nm (Quinoline core) and 310 nm (Conjugated band).
1H NMR Diagnostics (DMSO-d6)
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C4-Methyl: Singlet at ~2.6–2.7 ppm (Deshielded by aromatic ring).
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H2 (Proton adjacent to N): Doublet/Singlet at ~8.8–9.0 ppm (Most deshielded).
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H3 (Proton adjacent to Me): Doublet at ~7.2–7.4 ppm.
-
Peri-Protons (Benzene ring): Complex splitting pattern due to 5-COOH/4-Me interaction affecting H6 and H8.
Biological Relevance & Applications[5][9]
Pharmacophore Utility
This scaffold is a bioisostere for naphthalene and quinazoline cores. The 5-COOH group provides a "handle" for solubilizing groups or further derivatization (amide coupling) to access deep binding pockets in enzymes.
Mechanism of Action (Kinase Inhibition): The quinoline nitrogen (N1) acts as a Hydrogen Bond Acceptor for the hinge region of kinases (e.g., ATP binding site). The 5-COOH group can form salt bridges with lysine or arginine residues in the active site gatekeeper region.
Caption: Pharmacological interaction map showing key binding modes of the scaffold against major therapeutic targets.
References
-
BLD Pharm. (2025). Product Datasheet: 4-Methylquinoline-5-carboxylic acid (CAS 1935554-00-9).[1][2][3][4] Retrieved from
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National Institutes of Health (NIH). (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Retrieved from
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ChemicalBook. (2026). 4-Methylquinoline Properties and Derivatives. Retrieved from
-
MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from
-
EPA CompTox. (2025). Quinoline Carboxylic Acid Derivatives Dashboard. Retrieved from
Sources
- 1. 1547646-33-2|4-Methyl-1H-indole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. (Quinolines) | BLDpharm [bldpharm.com]
- 3. CAS:2344685-21-6, 8-Methylquinoline-5-carboxylic acid hydrochloride-毕得医药 [bidepharm.com]
- 4. namiki-s.co.jp [namiki-s.co.jp]
- 5. iipseries.org [iipseries.org]
- 6. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
